2-Methyl-L-isoleucine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

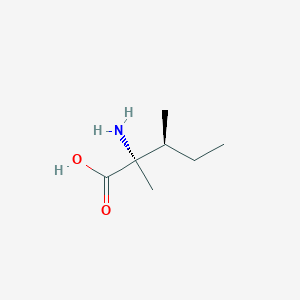

2-Methyl-L-isoleucine, also known as this compound, is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metabolic Studies

2-Methyl-L-isoleucine plays a crucial role in understanding amino acid metabolism, particularly in conditions related to branched-chain amino acids (BCAAs).

- Metabolic Pathways : Research indicates that this compound is involved in the metabolic pathways of isoleucine catabolism. It can serve as a substrate for enzymes involved in the branched-chain amino acid degradation pathway, providing insights into disorders like Maple Syrup Urine Disease (MSUD) and other metabolic disorders related to BCAA metabolism .

- Biomarker Potential : Studies have shown that urinary excretion levels of metabolites such as 2-methyl-3-hydroxybutyrate can indicate metabolic dysfunctions, making this compound a potential biomarker for certain metabolic disorders .

Therapeutic Applications

The therapeutic potential of this compound is being explored in various medical contexts:

- Immunotherapy : Research has demonstrated that L-isoleucine can induce the expression of beta-defensins, which are antimicrobial peptides. This property suggests that this compound could be investigated for its immunotherapeutic effects against infections, particularly in models of tuberculosis .

- Nutritional Supplementation : Given its structural similarity to L-isoleucine, this compound may be considered for use in nutritional supplements aimed at athletes or individuals requiring enhanced muscle recovery and energy metabolism. Its role in protein synthesis and energy regulation makes it a candidate for further investigation in sports nutrition .

Biotechnological Applications

The biotechnological applications of this compound are emerging primarily through its use in microbial fermentation processes:

- Microbial Production : Escherichia coli has been genetically engineered to enhance the production of L-isoleucine and its derivatives, including this compound. This has implications for industrial biotechnology where amino acids are produced on a large scale for food and pharmaceutical industries .

- Enzyme Catalysis : The compound serves as a substrate for various enzymes involved in amino acid modification processes. Understanding how these enzymes interact with this compound can lead to advancements in enzyme engineering and applications in synthetic biology .

Case Studies

Several case studies highlight the applications and significance of this compound:

Propiedades

Número CAS |

188359-23-1 |

|---|---|

Fórmula molecular |

C7H15NO2 |

Peso molecular |

145.2 g/mol |

Nombre IUPAC |

(2S,3S)-2-amino-2,3-dimethylpentanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-4-5(2)7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-,7-/m0/s1 |

Clave InChI |

RSPOGBIHKNKRFJ-FSPLSTOPSA-N |

SMILES |

CCC(C)C(C)(C(=O)O)N |

SMILES isomérico |

CC[C@H](C)[C@@](C)(C(=O)O)N |

SMILES canónico |

CCC(C)C(C)(C(=O)O)N |

Sinónimos |

L-Isoleucine, 2-methyl- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.